2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride
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Overview
Description
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride is a complex organometallic compound It features a manganese ion coordinated with a phenolate ligand, which is further substituted with methoxy groups and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride typically involves the following steps:
Formation of the Ligand: The ligand is synthesized by reacting 2,4-dimethoxybenzaldehyde with an amine, such as ethylenediamine, under reflux conditions in an organic solvent like ethanol.
Complexation with Manganese: The resulting Schiff base ligand is then reacted with a manganese(III) salt, such as manganese(III) chloride, in the presence of a base like sodium methoxide. The reaction is typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization or chromatography to isolate the desired product.
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride can undergo various chemical reactions, including:
Oxidation-Reduction: The manganese center can participate in redox reactions, cycling between different oxidation states.
Ligand Substitution: The phenolate and imine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or molecular oxygen can oxidize the manganese center.
Reduction: Reducing agents such as sodium borohydride can reduce the manganese center.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles.
Major Products
Oxidation: Higher oxidation state manganese complexes.
Reduction: Lower oxidation state manganese complexes.
Substitution: New manganese complexes with different ligands.
Scientific Research Applications
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride has several scientific research applications:
Catalysis: It can act as a catalyst in organic transformations, including oxidation and reduction reactions.
Materials Science: Potential use in the development of new materials with unique electronic or magnetic properties.
Biological Studies: Investigated for its potential as a model compound for metalloenzymes.
Medicinal Chemistry: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Mechanism of Action
The mechanism of action of this compound involves the manganese center, which can undergo redox cycling. This redox activity allows the compound to participate in catalytic cycles, facilitating various chemical transformations. The phenolate and imine ligands stabilize the manganese center and can influence its reactivity by electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyacetophenone: Shares the methoxy substitution pattern but lacks the manganese center and imine linkage.
DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): Another organometallic compound with different coordination chemistry and applications.
Uniqueness
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride is unique due to its specific coordination environment around the manganese center, which imparts distinct redox properties and reactivity. This makes it particularly valuable in catalytic applications and as a model compound for studying metalloenzyme mechanisms.
Properties
Molecular Formula |
C20H22ClMnN2O6 |
---|---|
Molecular Weight |
476.8 g/mol |
IUPAC Name |
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride |
InChI |
InChI=1S/C20H24N2O6.ClH.Mn/c1-25-13-7-17(23)15(19(9-13)27-3)11-21-5-6-22-12-16-18(24)8-14(26-2)10-20(16)28-4;;/h7-12,23-24H,5-6H2,1-4H3;1H;/q;;+3/p-3 |
InChI Key |
CZWTULNLOQLTRE-UHFFFAOYSA-K |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NCCN=CC2=C(C=C(C=C2OC)OC)[O-])[O-].[Cl-].[Mn+3] |
Origin of Product |
United States |
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